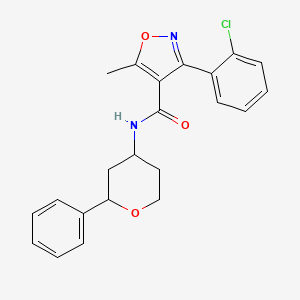![molecular formula C13H20N2O3S B6969471 1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6969471.png)
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a thiazole ring, and a methoxyethyl group
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the thiazole ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a haloketone.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using methoxyethyl chloride.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the thiazole ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-[3-(2-Hydroxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.
1-[3-(2-Methoxyethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one: This compound features a piperidine ring instead of a morpholine ring, leading to differences in its chemical and physical properties.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-17-7-4-11-10-18-8-6-15(11)13(16)3-2-12-14-5-9-19-12/h5,9,11H,2-4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTJUYBOCCGGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)CCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6969392.png)
![N,1-dimethyl-N-[2-methyl-2-(4-methylphenyl)propyl]imidazole-4-sulfonamide](/img/structure/B6969399.png)
![1-[1-(2-Fluorophenyl)piperidin-3-yl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6969404.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6969437.png)
![2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone](/img/structure/B6969445.png)
![(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone](/img/structure/B6969453.png)
![[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B6969456.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B6969463.png)
![N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B6969474.png)

![N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B6969493.png)
![N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969520.png)
![N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
